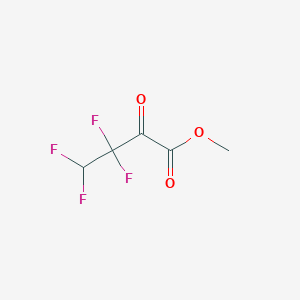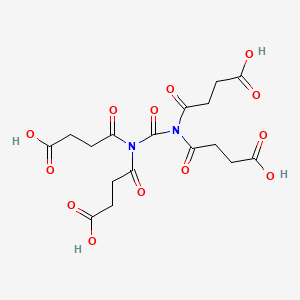
4,4',4'',4'''-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple oxobutanoic acid groups linked by a carbonyldinitrilo moiety. Its chemical formula is C20H24N2O12.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) typically involves multi-step organic reactions. One common method is the condensation reaction between succinic anhydride and a suitable amine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as crystallization, filtration, and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: This compound has a similar oxobutanoic acid structure but differs in its substituents.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: Another similar compound with a methoxy group instead of the carbonyldinitrilo moiety.
Uniqueness
4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) is unique due to its multiple oxobutanoic acid groups linked by a carbonyldinitrilo moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
75334-27-9 |
|---|---|
Fórmula molecular |
C17H20N2O13 |
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
4-[bis(3-carboxypropanoyl)carbamoyl-(3-carboxypropanoyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N2O13/c20-9(1-5-13(24)25)18(10(21)2-6-14(26)27)17(32)19(11(22)3-7-15(28)29)12(23)4-8-16(30)31/h1-8H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
Clave InChI |
GIKWLJJYOUZRSH-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(=O)N(C(=O)CCC(=O)O)C(=O)N(C(=O)CCC(=O)O)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


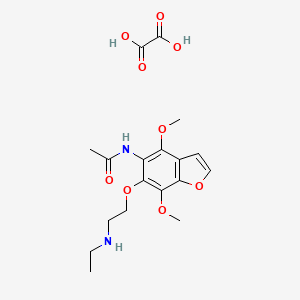
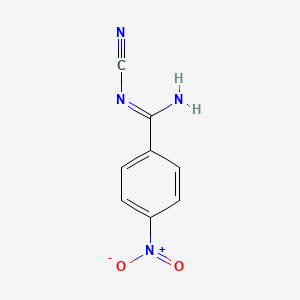
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
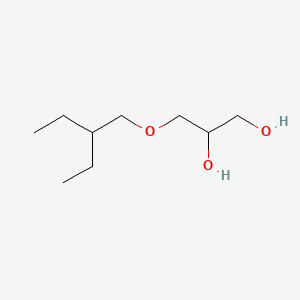

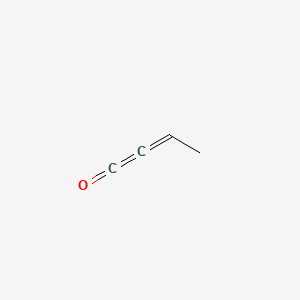

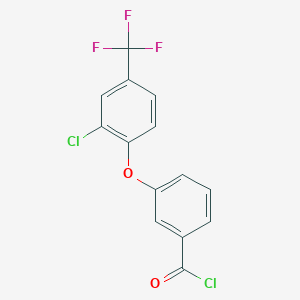



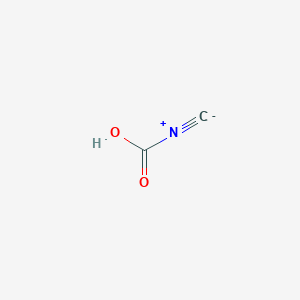
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
